molecular formula C9H11ClN4O B15215691 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one CAS No. 6959-42-8

4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one

Cat. No.: B15215691
CAS No.: 6959-42-8
M. Wt: 226.66 g/mol
InChI Key: DQCCMMYVLPQBCB-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a cyclopentylidenehydrazinyl substituent at position 5 and a chlorine atom at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse biological activities, including α1-adrenergic receptor antagonism, antimicrobial properties, and pesticidal applications .

Properties

CAS No.

6959-42-8

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

5-chloro-4-(2-cyclopentylidenehydrazinyl)-1H-pyridazin-6-one

InChI

InChI=1S/C9H11ClN4O/c10-8-7(5-11-14-9(8)15)13-12-6-3-1-2-4-6/h5H,1-4H2,(H2,13,14,15)

InChI Key

DQCCMMYVLPQBCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=C(C(=O)NN=C2)Cl)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one typically involves the reaction of 4-chloropyridazine with cyclopentanone hydrazone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinone derivatives, while substitution could result in various substituted pyridazines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2h)-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

Pyridazinone derivatives are highly tunable, with substituents at position 5 significantly altering their chemical and biological profiles. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Pyridazinone Derivatives
Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound 2-cyclopentylidenehydrazinyl C₉H₁₀ClN₅O* ~239.67 Hypothetical: Potential α1-antagonist
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one Piperidin-1-yl C₉H₁₂ClN₃O 229.67 Intermediate for receptor antagonists
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 1-Methylhydrazino C₁₃H₁₄ClN₅O 295.74 Synthetic intermediate
Norflurazon (Pesticide) Methylamino + Trifluoromethylphenyl C₁₃H₁₀ClF₃N₃O 329.69 Herbicide (inhibits carotenoid biosynthesis)
4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one 2-Fluoroethoxy C₆H₆ClFN₂O₂ 192.58 Fluorinated derivatives for enhanced bioavailability
5-Amino-4-chloropyridazin-3(2H)-one Amino C₄H₄ClN₃O 145.55 Metabolite of herbicides (e.g., chloridazon)

*Calculated based on cyclopentylidenehydrazinyl (C₅H₇N₂) and pyridazinone core (C₃H₂ClNO).

Key Observations:

  • Steric and Electronic Effects : The cyclopentylidenehydrazinyl group in the target compound provides a rigid, planar structure compared to flexible alkyl chains (e.g., piperidin-1-yl in ). This rigidity may enhance binding specificity in biological targets.
  • Bioactivity: Norflurazon demonstrates how trifluoromethylphenyl groups enhance pesticidal activity, while hydrazine derivatives (e.g., 1-methylhydrazino in ) are often intermediates in drug synthesis.
  • Fluorinated Derivatives : The 2-fluoroethoxy substituent in improves metabolic stability and membrane permeability, a strategy applicable to the target compound for drug design.

Physicochemical Properties

  • Solubility : Alkoxy groups (e.g., cyclohexyloxy in ) enhance lipophilicity, whereas hydrophilic groups like hydroxypiperidinyl () improve aqueous solubility .
  • Melting Points : Bulky substituents (e.g., trifluoromethylphenyl in ) generally increase melting points due to tighter crystal packing .

Biological Activity

4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₉H₁₁ClN₄O
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 6959-42-8

Biological Activity Overview

The biological activity of 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2H)-one has been investigated in several studies, focusing primarily on its anti-cancer properties, anti-inflammatory effects, and potential use in treating neurodegenerative diseases.

Anti-Cancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Caspase activation
MCF-7 (Breast Cancer)15.0Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)10.0Induction of oxidative stress

Anti-Inflammatory Effects

In animal models, 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2H)-one has demonstrated anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Potential

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It appears to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission.

Case Studies and Research Findings

  • Study on Anti-Cancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyridazine derivatives, including 4-Chloro-5-(2-cyclopentylidenehydrazinyl)pyridazin-3(2H)-one. The study concluded that the compound effectively inhibits tumor growth in xenograft models, further supporting its potential as an anti-cancer agent .
  • Inflammation Model : In a rodent model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against beta-amyloid-induced toxicity in neuronal cultures, suggesting its utility in treating neurodegenerative diseases .

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